![molecular formula C8H11ClN2O3 B13482289 2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13482289.png)
2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride is a versatile compound with significant applications in scientific research. It is a heterocyclic compound containing both oxazole and azetidine rings, which contribute to its unique chemical properties and reactivity. This compound is often used in the synthesis of complex organic molecules and drug discovery due to its structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride typically involves the formation of the oxazole and azetidine rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized through the cyclization of α-haloketones with amides, while the azetidine ring can be formed via the cyclization of β-amino alcohols with suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
化学反応の分析
Types of Reactions
2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new alkyl or acyl groups.
科学的研究の応用
2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The oxazole and azetidine rings can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid
- [3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol
Uniqueness
2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride is unique due to the presence of both oxazole and azetidine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure is not commonly found in other similar compounds, making it a valuable tool in various research applications.
特性
分子式 |
C8H11ClN2O3 |
|---|---|
分子量 |
218.64 g/mol |
IUPAC名 |
2-[3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c11-7(12)3-8(4-9-5-8)6-1-2-13-10-6;/h1-2,9H,3-5H2,(H,11,12);1H |
InChIキー |
ZZJXQLUOJCMBDY-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)(CC(=O)O)C2=NOC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


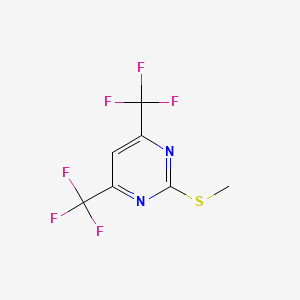
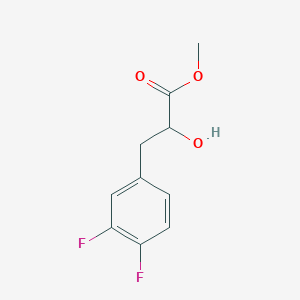
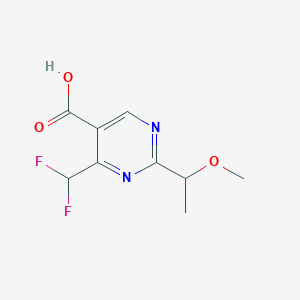

![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)
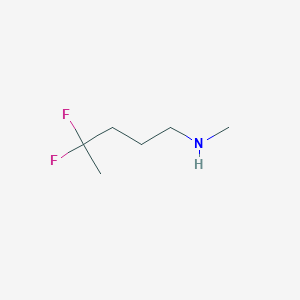

![1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13482247.png)



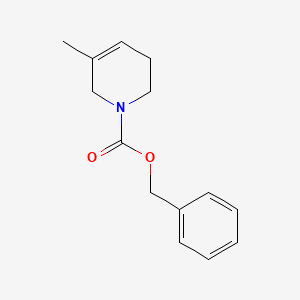

![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13482285.png)
